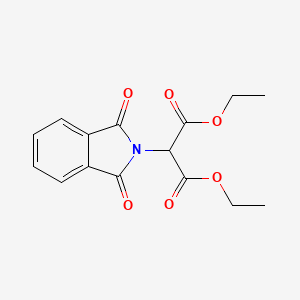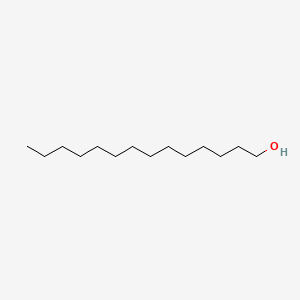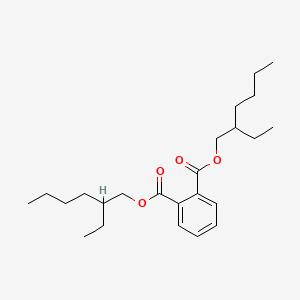
Diethyl phthalimidomalonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl phthalimidomalonate is an organic compound with the molecular formula C₁₅H₁₅NO₆ and a molecular weight of 305.28 g/mol . . This compound is characterized by its white crystalline appearance and is commonly used in organic synthesis due to its versatile reactivity.
Mechanism of Action
Target of Action
Diethyl 2-phthalimidomalonate, also known as Ethyl phthalimidomalonate or Diethyl phthalimidomalonate, is a chemical compound with the formula C15H15NO6 It has been employed as a suitable neutral carrier in the new poly (vinyl chloride) membrane sensor for the determination ofCr3+ ions in sample solutions .
Mode of Action
Given its use as a neutral carrier in a membrane sensor, it likely interacts withCr3+ ions , facilitating their detection .
Result of Action
Its role as a neutral carrier in a membrane sensor suggests it may facilitate the detection ofCr3+ ions .
Action Environment
Factors such as ph, temperature, and the presence of other ions could potentially influence its function as a neutral carrier in a membrane sensor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl phthalimidomalonate can be synthesized through the reaction of ethyl bromomalonate with potassium phthalimide . The reaction typically involves heating the mixture to 110-120°C until it becomes liquid and then maintaining the temperature for an hour to ensure completion. The product is then purified through recrystallization from benzene and ether .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous stirring and controlled temperature environments to facilitate the reaction and subsequent purification processes.
Chemical Reactions Analysis
Types of Reactions: Diethyl phthalimidomalonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phthalimide group.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Condensation Reactions: It can react with aldehydes or ketones in the presence of a base to form β-keto esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium phthalimide and ethyl bromomalonate are common reagents.
Hydrolysis: Acidic or basic aqueous solutions are used.
Condensation: Aldehydes or ketones with a base such as sodium ethoxide.
Major Products:
Hydrolysis: Produces phthalimide and diethyl malonate.
Condensation: Forms β-keto esters.
Scientific Research Applications
Diethyl phthalimidomalonate is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Comparison with Similar Compounds
Diethyl malonate: Lacks the phthalimide group, making it less reactive in certain substitution reactions.
Ethyl phthalimidomalonate: Similar structure but with different ester groups, affecting its reactivity and solubility.
Uniqueness: Diethyl phthalimidomalonate is unique due to the presence of both the phthalimide and malonate groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Properties
CAS No. |
92096-47-4 |
|---|---|
Molecular Formula |
C15H15NO6 |
Molecular Weight |
306.27 g/mol |
IUPAC Name |
diethyl 2-(1,3-dioxoisoindol-2-yl)(213C)propanedioate |
InChI |
InChI=1S/C15H15NO6/c1-3-21-14(19)11(15(20)22-4-2)16-12(17)9-7-5-6-8-10(9)13(16)18/h5-8,11H,3-4H2,1-2H3/i11+1 |
InChI Key |
SZNGBHWKVWEBKW-KHWBWMQUSA-N |
SMILES |
CCOC(=O)C(C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O |
Isomeric SMILES |
CCOC(=O)[13CH](C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















